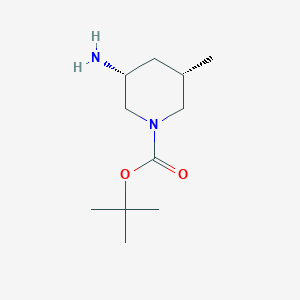

tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate

Description

tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate (CAS: 1860012-52-7) is a heterocyclic building block with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol . It is widely used in pharmaceutical research and organic synthesis due to its stereochemical specificity and functional versatility. The compound is characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, an amino group at the 3R position, and a methyl substituent at the 5S position. Its high purity (≥97%) and availability in multiple quantities (100 mg to 10 g) make it a staple in medicinal chemistry workflows .

Properties

IUPAC Name |

tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLHWQMECGKRCY-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a piperidine derivative, in the presence of a chiral catalyst. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high enantioselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can be scaled up to produce significant quantities of the compound. The use of biocatalysts and cofactor regeneration systems can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or primary amines.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines or nitriles, while reduction can produce secondary or primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties .

Scientific Research Applications

Overview

Tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features and stereochemistry make it a versatile compound with numerous applications.

Medicinal Chemistry

This compound is explored for its potential therapeutic properties:

- Analgesic and Anti-inflammatory Effects : The compound's interactions with biological targets may lead to the development of new pain relief medications.

- Antipsychotic Properties : Research indicates that piperidine derivatives can modulate neurotransmitter systems, suggesting potential use in treating psychiatric disorders.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules:

- Reagent in Organic Reactions : It can undergo various chemical transformations, including oxidation and reduction, making it valuable in synthetic pathways .

- Intermediate in Pharmaceutical Development : Its application in creating intermediates for pharmaceuticals highlights its importance in drug discovery .

Biological Studies

The compound's piperidine structure allows it to interact with various enzymes and receptors:

- Enzyme Modulation : Studies have shown that it can affect enzyme activity, which is critical for understanding metabolic pathways and drug interactions .

Case Studies

Several studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The piperidine ring can interact with receptors and enzymes, modulating their activity. The tert-butyl group can affect the compound’s lipophilicity and membrane permeability, influencing its distribution and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

- CAS : 1312810-30-2

- Molecular Formula : C₁₁H₁₉F₃N₂O₂

- Molecular Weight : 268.28 g/mol

- Key Differences :

- The methyl group at the 5S position is replaced with a trifluoromethyl (-CF₃) group.

- The trifluoromethyl group introduces strong electron-withdrawing effects , increasing metabolic stability and altering lipophilicity (higher logP compared to the methyl analog).

- Applications: Useful in contexts requiring enhanced resistance to oxidative metabolism, such as CNS drug candidates .

tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate

- CAS : 1312798-21-2 (example stereoisomer)

- Molecular Formula : C₁₀H₂₀N₂O₃ (estimated)

- Key Differences: The methyl group is replaced with a hydroxyl (-OH) group. The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents (e.g., water or ethanol). Applications: Acts as an intermediate for further derivatization (e.g., phosphorylation or glycosylation) in prodrug design .

tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate

- CAS : CID 129222368

- Molecular Formula : C₁₁H₂₂N₂O₃

- Key Differences :

Stereochemical Variations

(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

- CAS : 1240585-46-9

- Stereochemistry : 3S,5R configuration (vs. 3R,5S in the parent compound).

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

- CAS : 652971-20-5

- Molecular Formula: C₁₇H₂₃NO₄

- Key Differences: A phenyl ring is introduced at the 4R position, and a carboxylic acid replaces the amino group. The phenyl group enhances aromatic interactions in binding pockets, while the carboxylic acid introduces acidity (pKa ~4-5). Applications: Explored in peptide mimetics and enzyme inhibitors .

Research and Application Insights

- Parent Compound : Preferred for its balance of lipophilicity and synthetic accessibility. Often used in kinase inhibitors and GPCR-targeted therapies .

- Trifluoromethyl Analog : Valued in agrochemical and pharmaceutical research for its metabolic stability .

- Hydroxyl/Methoxy Analogs : Serve as intermediates in prodrug development or for introducing polar functional groups .

Biological Activity

Chemical Identity and Structure

tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate is a chiral compound with the molecular formula CHNO and a molecular weight of 214.3 g/mol. Its structure features a tert-butyl group, an amino group, and a piperidine ring, which contribute to its unique chemical properties and biological activities. The compound is known by several synonyms, including (3R,5S)-1-Boc-3-amino-5-methylpiperidine and tert-butyl 3-amino-5-methylpiperidine-1-carboxylate .

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of statins, such as atorvastatin and rosuvastatin. These statins function by competitively inhibiting hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol biosynthesis. The compound interacts with carbonyl reductases during its conversion into active drug forms, influencing lipid metabolism and potentially lowering cholesterol levels in the body.

Cellular Effects

The compound's cellular effects are significant in the context of lipid metabolism. It has been shown to influence various biochemical pathways related to cholesterol synthesis and regulation. The presence of the amino group allows for hydrogen bonding with biological molecules, enhancing its interaction with enzymes and receptors involved in metabolic processes.

Research Findings and Case Studies

Synthesis and Applications

Research has demonstrated that this compound can be synthesized through various chemical transformations. It serves as a building block in organic synthesis and medicinal chemistry, particularly in developing lipid-lowering agents. Its potential therapeutic applications extend beyond statins; ongoing studies explore its role in synthesizing other bioactive compounds .

Comparative Studies

A comparative analysis of similar compounds reveals that those with structural similarities often exhibit significant pharmacological properties. For instance, quinoline derivatives are known for their antimicrobial and anticancer activities, suggesting that this compound may also possess untapped biological potential warranting further investigation.

Data Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1860012-52-7 |

| Molecular Formula | CHNO |

| Molecular Weight | 214.3 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves Boc protection of the piperidine ring, followed by stereoselective introduction of the amino and methyl groups. For enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., using Evans auxiliaries) are critical . Crystallographic validation via X-ray diffraction (e.g., SHELX refinement) can confirm stereochemistry .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and Boc protection. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at 229.32 for the parent compound) .

- X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for chiral centers .

Q. What are the stability and storage conditions for this compound under laboratory settings?

- Methodological Answer : The Boc group is sensitive to acidic conditions. Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Stability studies using TLC or HPLC over 6 months show <5% degradation under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions at the amino group. For example, steric hindrance from the tert-butyl group reduces reactivity at the 3-position compared to analogous derivatives .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Meta-analysis : Compare IC values across studies using standardized assays (e.g., kinase inhibition in ).

- Structural Overlay : Superimpose X-ray structures to identify conformational differences affecting binding (e.g., SHELXL-refined models ).

- SAR Studies : Systematic substitution (e.g., replacing methyl with cyclopropyl) clarifies structure-activity relationships .

Q. How does the tert-butyl group influence crystallographic data quality during structural refinement?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.